molecular formula C2H4Br2 B1610667 1,2-Dibromo(1,2-14C2)ethane CAS No. 22712-78-3

1,2-Dibromo(1,2-14C2)ethane

Cat. No.: B1610667
CAS No.: 22712-78-3
M. Wt: 191.85 g/mol
InChI Key: PAAZPARNPHGIKF-XPULMUKRSA-N
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Description

1,2-Dibromo(1,2-14C2)ethane is a radiolabeled derivative of 1,2-dibromoethane, an organobromine compound with the chemical formula C2H4Br2. This compound is characterized by the presence of two bromine atoms attached to adjacent carbon atoms in an ethane molecule. The radiolabeling with carbon-14 isotopes makes it particularly useful in various scientific research applications, especially in tracing and studying chemical reactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo(1,2-14C2)ethane is typically synthesized through the halogenation of ethylene gas with bromine. The reaction proceeds as follows: [ \text{CH}_2=\text{CH}_2 + \text{Br}_2 \rightarrow \text{BrCH}_2\text{CH}_2\text{Br} ] For the radiolabeled version, ethylene gas containing carbon-14 isotopes is used. The reaction is carried out under controlled conditions to ensure the incorporation of the radioactive isotope.

Industrial Production Methods: The industrial production of 1,2-dibromoethane involves the direct addition of bromine to ethylene in a halogen addition reaction. This process is conducted in large-scale reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo(1,2-14C2)ethane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of ethylene glycol.

    Elimination Reactions: When treated with strong bases like potassium hydroxide, 1,2-dibromoethane can undergo dehydrohalogenation to form ethyne (acetylene). [ \text{BrCH}_2\text{CH}_2\text{Br} + 2\text{KOH} \rightarrow \text{CH}\equiv\text{CH} + 2\text{KBr} + 2\text{H}_2\text{O} ]

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, and thiols.

    Bases: Potassium hydroxide, sodium hydroxide.

    Solvents: Alcohols, water, and organic solvents like acetone.

Major Products:

    Ethylene glycol: Formed through nucleophilic substitution.

    Ethyne (acetylene): Formed through elimination reactions.

Scientific Research Applications

1,2-Dibromo(1,2-14C2)ethane is widely used in scientific research due to its radiolabeling, which allows for the tracing of chemical and biological pathways. Some key applications include:

    Chemistry: Used in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.

    Medicine: Utilized in pharmacokinetics to understand the distribution and metabolism of drugs.

    Industry: Applied in the synthesis of other organobromine compounds and as a fumigant in pest control.

Mechanism of Action

The mechanism of action of 1,2-dibromo(1,2-14C2)ethane involves its interaction with nucleophiles, leading to substitution or elimination reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or the elimination of hydrogen bromide to form unsaturated compounds. In biological systems, the radiolabeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets.

Comparison with Similar Compounds

    1,2-Dibromoethane: The non-radiolabeled version, used in similar applications but without the tracing capabilities.

    1,1-Dibromoethane: A structural isomer with different reactivity and applications.

    Dibromomethane: A simpler brominated compound with distinct chemical properties.

Uniqueness: 1,2-Dibromo(1,2-14C2)ethane is unique due to its radiolabeling, which provides valuable insights into chemical and biological processes that cannot be obtained with non-labeled compounds. This makes it an indispensable tool in research fields requiring precise tracking of molecular transformations.

Properties

IUPAC Name

1,2-dibromo(1,2-14C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Br2/c3-1-2-4/h1-2H2/i1+2,2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAZPARNPHGIKF-XPULMUKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[14CH2]([14CH2]Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514626
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22712-78-3
Record name 1,2-Dibromo(~14~C_2_)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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